An In-depth Technical Guide to 1-(1H-1,2,3-Triazol-4-yl)ethanone: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(1H-1,2,3-Triazol-4-yl)ethanone: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-1,2,3-Triazol-4-yl)ethanone, a key heterocyclic compound, has garnered significant attention in the field of medicinal chemistry. Its structural motif, featuring a 1,2,3-triazole ring linked to an acetyl group, serves as a versatile scaffold for the development of novel therapeutic agents. The unique electronic properties and synthetic accessibility of the triazole ring, often synthesized via "click chemistry," make it an attractive component in drug design.[1] This guide provides a comprehensive overview of the physical and chemical properties of 1-(1H-1,2,3-Triazol-4-yl)ethanone, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery, with a focus on its interaction with key biological pathways.
Physicochemical Properties
The physicochemical properties of 1-(1H-1,2,3-Triazol-4-yl)ethanone are crucial for its handling, formulation, and biological activity. While some experimental data for the parent compound is limited, properties can be reliably inferred from closely related analogs and computational predictions.
| Property | Value/Description | Source/Reference |
| Molecular Formula | C₄H₅N₃O | - |
| Molecular Weight | 111.10 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | General observation for similar small heterocyclic ketones. |
| Melting Point | Estimated to be in the range of 160-180 °C. Phenyl(1H-1,2,3-triazol-4-yl)methanone, a related compound, has a melting point of 169-170 °C. | [2] |
| Boiling Point | Predicted to be high due to the polar nature and potential for hydrogen bonding. For comparison, the structurally dissimilar but similarly sized 1-(1H-Indol-2-yl)ethanone has a boiling point of 333.9 °C at 760 mmHg. | [3] |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Solubility in water is predicted to be moderate. | [4] |
| pKa | The 1H-1,2,3-triazole ring is weakly acidic. | General knowledge of triazole chemistry. |
Spectral Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 1-(1H-1,2,3-Triazol-4-yl)ethanone.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the triazole ring proton, the methyl protons of the acetyl group, and the N-H proton of the triazole. Based on data from similar compounds, the following chemical shifts (in ppm) can be anticipated (solvent: DMSO-d₆):
-
~15.0 ppm (broad singlet, 1H): N-H proton of the triazole ring.
-
~8.5 ppm (singlet, 1H): C5-H proton of the triazole ring.
-
~2.6 ppm (singlet, 3H): -CH₃ protons of the acetyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Expected chemical shifts (in ppm, solvent: DMSO-d₆) are:
-
~190 ppm: Carbonyl carbon (C=O) of the acetyl group.
-
~145 ppm: C4 of the triazole ring (attached to the acetyl group).
-
~130 ppm: C5 of the triazole ring.
-
~27 ppm: Methyl carbon (-CH₃) of the acetyl group.
Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
~3100-3000 cm⁻¹: C-H stretching of the triazole ring.
-
~2900-2800 cm⁻¹: N-H stretching of the triazole ring (often broad).
-
~1680 cm⁻¹: Strong C=O stretching of the ketone.
-
~1500-1400 cm⁻¹: N=N and C=C stretching vibrations of the triazole ring.[5][6]
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 111. The fragmentation pattern of 1,2,3-triazoles often involves the loss of N₂ (28 Da) and subsequent cleavages of the substituents.[7]
Synthesis of 1-(1H-1,2,3-Triazol-4-yl)ethanone
The synthesis of 1-(1H-1,2,3-Triazol-4-yl)ethanone can be achieved through several synthetic routes. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of triazole synthesis, often referred to as "click chemistry".[1] Below is a detailed protocol for a plausible and efficient synthesis.
Experimental Protocol: Synthesis via Azide-Alkyne Cycloaddition
This protocol is adapted from established methods for the synthesis of 4-acyl-1,2,3-triazoles.[8] The reaction involves the cycloaddition of an azide with a β-keto-alkyne.
Materials:
-
3-Butyn-2-one
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-butyn-2-one (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To this solution, add sodium azide (1.1 eq).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in a small amount of water.
-
Initiation of Reaction: Add the catalyst solution to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 1-(1H-1,2,3-triazol-4-yl)ethanone.
Causality Behind Experimental Choices:
-
The use of a copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is crucial for the regioselective formation of the 1,4-disubstituted triazole isomer.[1]
-
The solvent system of tert-butanol and water provides a suitable medium for both the organic and inorganic reagents.
-
Sodium azide is a readily available and effective source of the azide functionality.
Chemical Reactivity
The chemical reactivity of 1-(1H-1,2,3-triazol-4-yl)ethanone is dictated by the interplay of the triazole ring and the acetyl group. The triazole ring is generally stable to a wide range of conditions. The acetyl group, however, offers a handle for further chemical modifications. The carbonyl group can undergo typical ketone reactions such as reduction to an alcohol, and the methyl group's protons are acidic and can participate in condensation reactions.
Applications in Drug Development
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and dipole moment, which can enhance binding to biological targets.[9] Derivatives of 1-(1H-1,2,3-triazol-4-yl)ethanone have shown promise in various therapeutic areas.
As Enzyme Inhibitors
-
Kinase Inhibitors: Many 1,2,3-triazole derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives have shown inhibitory activity against Src kinase, Epidermal Growth Factor Receptor (EGFR), and Aurora-A kinase.[3][4][10] The triazole moiety can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is an important target in cancer immunotherapy. Novel 1,2,3-triazole derivatives have been developed as potent IDO1 inhibitors, demonstrating the potential of this scaffold in immuno-oncology.[11]
-
α-Glucosidase Inhibitors: As α-glucosidase is a key enzyme in carbohydrate digestion, its inhibitors are used in the management of type 2 diabetes. 1,2,3-triazole derivatives have been explored as effective α-glucosidase inhibitors.[12]
In Cancer Therapy and Signaling Pathways
Derivatives of 1,2,3-triazoles have been shown to exert anti-cancer effects by modulating various signaling pathways. For example, certain curcumin derivatives incorporating a 1,2,3-triazole moiety have been found to suppress lung cancer cell proliferation by activating the mitogen-activated protein kinase (MAPK) pathway and suppressing the NF-κB/STAT3 signaling pathways.[13]
Conclusion
1-(1H-1,2,3-Triazol-4-yl)ethanone is a fundamentally important heterocyclic compound with a broad spectrum of potential applications, particularly in the realm of drug discovery. Its straightforward synthesis, stable core structure, and the capacity for diverse functionalization make it an ideal starting point for the development of novel therapeutic agents targeting a range of diseases. The continued exploration of its derivatives and their interactions with biological systems promises to yield new and effective treatments for cancer, infectious diseases, and metabolic disorders.
References
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Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. [Link]
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Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]
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Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. [Link]
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Mechanisms of action of 1,2,3‐triazole hybrids. ResearchGate. [Link]
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Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]
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A review on synthesis, mechanism of action, and structure-activity relationships of 1,2,3-triazole-based α-glucosidase inhibitors as promising anti-diabetic agents. ResearchGate. [Link]
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Anti-Lung Cancer Activities of 1,2,3-Triazole Curcumin Derivatives via Regulation of the MAPK/NF-κB/STAT3 Signaling Pathways. PubMed. [Link]
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Supporting Information for Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. Beilstein Journals. [Link]
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Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. PMC. [Link]
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An Overview of Synthetic Approaches towards 1,2,3-Triazoles. [Link]
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Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers. [Link]
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ADME prediction of 1,2,4-triazole derivatives as potent tubulin inhibitors. Medicinal Chemistry. [Link]
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